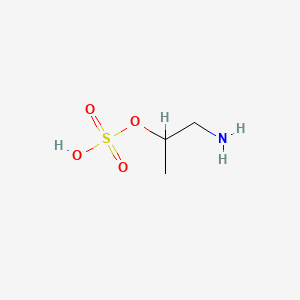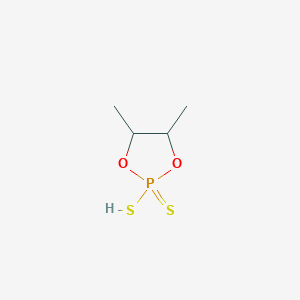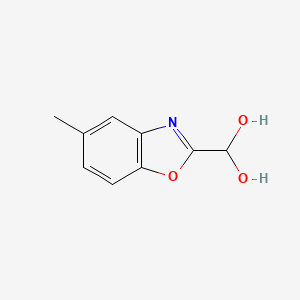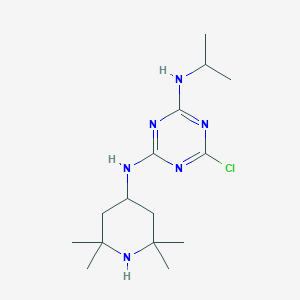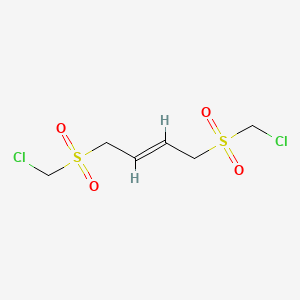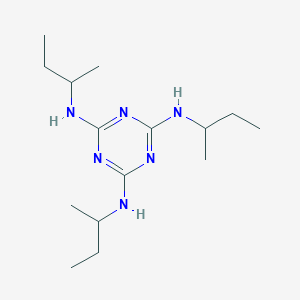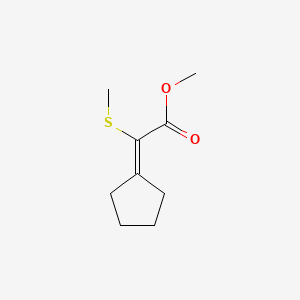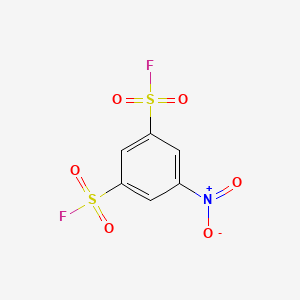
5-Nitrobenzene-1,3-disulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitrobenzene-1,3-disulfonyl fluoride is an organic compound characterized by the presence of nitro and sulfonyl fluoride groups attached to a benzene ring. This compound is notable for its reactivity and utility in various chemical processes, particularly in the field of synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzene-1,3-disulfonyl fluoride typically involves the nitration of benzene followed by sulfonation and fluorination steps. A common synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Sulfonation: Nitrobenzene is then subjected to sulfonation using oleum (fuming sulfuric acid) to introduce sulfonic acid groups at the 1 and 3 positions, yielding 5-nitrobenzene-1,3-disulfonic acid.
Fluorination: The disulfonic acid is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to replace the sulfonic acid groups with sulfonyl fluoride groups, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is carefully controlled to manage the exothermic nature of the reactions and to minimize the formation of by-products.
化学反应分析
Types of Reactions
5-Nitrobenzene-1,3-disulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride groups can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron powder in acidic conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with iron powder in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Amino Derivatives: Formed from the reduction of the nitro group.
科学研究应用
5-Nitrobenzene-1,3-disulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 5-Nitrobenzene-1,3-disulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride groups. These groups are highly electrophilic and can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and in the modification of biological molecules.
Molecular Targets and Pathways
Enzymes: The compound can inhibit enzymes by reacting with nucleophilic residues (e.g., serine, cysteine) in the active site, forming stable covalent adducts.
Proteins: It can modify proteins by sulfonylating amino acid residues, affecting their function and activity.
相似化合物的比较
Similar Compounds
Benzene-1,3-disulfonyl fluoride: Lacks the nitro group, making it less reactive in certain contexts.
5-Nitrobenzene-1,3,5-trisulfonyl fluoride:
4-Nitrobenzene-1,3-disulfonyl fluoride: Positional isomer with different reactivity and properties.
Uniqueness
5-Nitrobenzene-1,3-disulfonyl fluoride is unique due to the presence of both nitro and sulfonyl fluoride groups, which confer distinct reactivity patterns and make it a versatile reagent in synthetic chemistry. Its ability to undergo a variety of chemical reactions and its applications in modifying biological molecules set it apart from similar compounds.
属性
IUPAC Name |
5-nitrobenzene-1,3-disulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO6S2/c7-16(12,13)5-1-4(9(10)11)2-6(3-5)17(8,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZPKQIRSHHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)F)S(=O)(=O)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8039137.png)
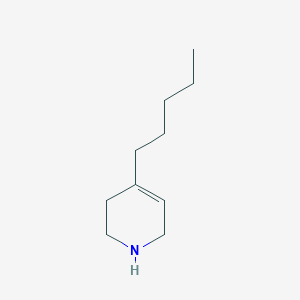
![Bis(trimethylsilyl) 2-[(trimethylsilyl)amino]succinate](/img/structure/B8039144.png)
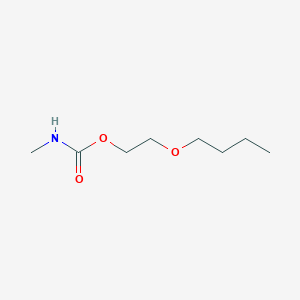
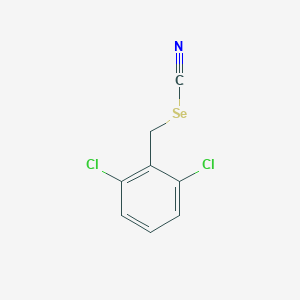
![2,6-Dioxabicyclo[3.2.1]octan-7-one](/img/structure/B8039154.png)
![4-Chloromethyl-[1,3,2]dioxathiane 2-oxide](/img/structure/B8039164.png)
